methyl 5-bromo-2-[(4-nitrobenzoyl)amino]benzoate
Overview
Description
Methyl 5-bromo-2-[(4-nitrobenzoyl)amino]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom, a nitro group, and an amide linkage within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2-[(4-nitrobenzoyl)amino]benzoate typically involves a multi-step process:
Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The bromine atom is introduced via bromination, which can be carried out using bromine or a bromine-containing reagent such as N-bromosuccinimide (NBS).
Amidation: The amide linkage is formed by reacting the brominated nitrobenzene with an appropriate amine under suitable conditions, often involving a coupling reagent like dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves esterification, where the carboxylic acid group is converted to the methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-[(4-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Reduction: The major product is the corresponding amine derivative.
Hydrolysis: The major product is the carboxylic acid derivative.
Scientific Research Applications
Methyl 5-bromo-2-[(4-nitrobenzoyl)amino]benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the preparation of functional materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-[(4-nitrobenzoyl)amino]benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-bromobenzoate
- Methyl 2-bromo-5-nitrobenzoate
- Methyl 5-bromo-2-[(4-methylphenyl)sulfonyl]amino-benzoate
Uniqueness
Methyl 5-bromo-2-[(4-nitrobenzoyl)amino]benzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both a nitro group and an amide linkage allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
methyl 5-bromo-2-[(4-nitrobenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O5/c1-23-15(20)12-8-10(16)4-7-13(12)17-14(19)9-2-5-11(6-3-9)18(21)22/h2-8H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYWTFKTXHIDLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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